molecular formula C24H22ClN3O B4984208 N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

Cat. No.: B4984208
M. Wt: 403.9 g/mol
InChI Key: YBSZKUAPMLZJIS-QNGOZBTKSA-N
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Description

N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyridine carboxamide moiety, an isoquinoline ring, and a phenylprop-2-enyl group with a chlorine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

    Introduction of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Formation of the Pyridine Carboxamide: The final step involves the coupling of the isoquinoline derivative with pyridine-4-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the isoquinoline ring, potentially leading to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atom in the phenylprop-2-enyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its effects on various biological pathways and its potential therapeutic benefits.

    Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(Z)-2-bromo-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
  • N-[2-[(Z)-2-fluoro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
  • N-[2-[(Z)-2-methyl-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

Uniqueness

N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O/c25-21(15-18-5-2-1-3-6-18)17-28-14-11-22-20(16-28)7-4-8-23(22)27-24(29)19-9-12-26-13-10-19/h1-10,12-13,15H,11,14,16-17H2,(H,27,29)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSZKUAPMLZJIS-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC(=CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)C/C(=C/C4=CC=CC=C4)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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